molecular formula C9H11N3O2 B7784856 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

Cat. No.: B7784856
M. Wt: 193.20 g/mol
InChI Key: XTQZAZLVSUZNQQ-UHFFFAOYSA-N
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Description

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxyamino group and an imino group attached to the propanamide backbone, with a phenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 3-(hydroxyamino)-3-imino-N-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenyl-substituted amine with a suitable carbonyl compound, followed by the introduction of hydroxyamino and imino groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanamide, 3-(hydroxyamino)-3-imino-N-phenyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyamino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 3-(hydroxyamino)-3-imino-N-(4-methylphenyl)-
  • Propanamide, 3-(hydroxyamino)-3-imino-N-(2-methoxyphenyl)-

Uniqueness

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both hydroxyamino and imino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-3-hydroxyimino-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZAZLVSUZNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400842
Record name Propanamide, 3-(hydroxyamino)-3-imino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61239-31-4
Record name 3-(Hydroxyamino)-3-imino-N-phenylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61239-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-(hydroxyamino)-3-imino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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